molecular formula C26H37BN4O5 B8455327 Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate

Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate

Cat. No.: B8455327
M. Wt: 496.4 g/mol
InChI Key: VFHSFXAFABSNRS-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a boronate ester, an imidazole ring, and a pyrrolidine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate typically involves multi-step organic reactions. The key steps may include:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the boronate ester group via Suzuki coupling reactions.
  • Assembly of the pyrrolidine moiety through amination reactions.
  • Final coupling and carbamate formation under specific conditions such as the use of protecting groups and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and boronate ester sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the boronate ester would yield boronic acids, while reduction of the imidazole ring could lead to imidazolines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group could play a role in inhibiting proteases, while the imidazole ring might interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Boronate Esters: Compounds containing boronate ester groups, such as phenylboronic acid.

    Imidazole Derivatives: Compounds with imidazole rings, such as histidine.

    Pyrrolidine Derivatives: Compounds with pyrrolidine moieties, such as nicotine.

Uniqueness

Methyl ((S)-3-methyl-1-oxo-1-((S)-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)butan-2-yl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H37BN4O5

Molecular Weight

496.4 g/mol

IUPAC Name

methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate

InChI

InChI=1S/C26H37BN4O5/c1-16(2)21(30-24(33)34-7)23(32)31-14-8-9-20(31)22-28-15-19(29-22)17-10-12-18(13-11-17)27-35-25(3,4)26(5,6)36-27/h10-13,15-16,20-21H,8-9,14H2,1-7H3,(H,28,29)(H,30,33)/t20-,21-/m0/s1

InChI Key

VFHSFXAFABSNRS-SFTDATJTSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CCCN4C(=O)C(C(C)C)NC(=O)OC

Origin of Product

United States

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